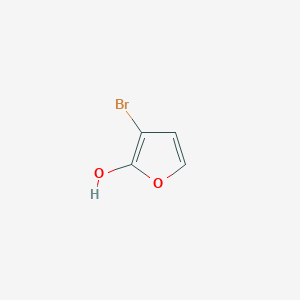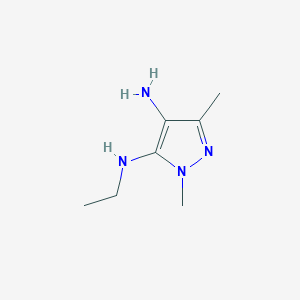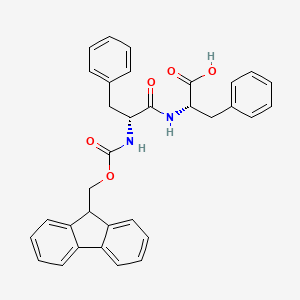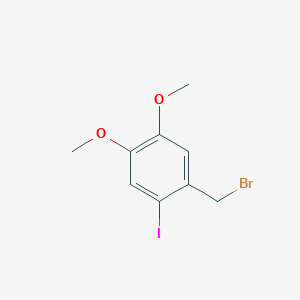![molecular formula C27H33N3O4S B12833172 trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
glimepiride , belongs to the class of sulfonylurea drugs. Its chemical formula is C24H34N4O5S , and its molecular weight is approximately 490.6 g/mol . Glimepiride is commonly used as an oral antidiabetic medication to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells.
Preparation Methods
Synthetic Routes:: Glimepiride can be synthesized through several steps. One common synthetic route involves the condensation of 3-ethyl-4-methyl-N-(4-sulfamoylphenyl)butanamide with 2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid. The reaction proceeds under specific conditions, resulting in glimepiride formation.
Industrial Production:: The industrial production of glimepiride typically involves large-scale synthesis using optimized conditions. Precursor compounds are prepared, followed by the key condensation step to yield the final product.
Chemical Reactions Analysis
Reactivity:: Glimepiride undergoes various chemical reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Glimepiride can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: Substitution reactions may occur at the aromatic ring or the amide group.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation yields the sulfoxide and sulfone forms of glimepiride.
Scientific Research Applications
Glimepiride’s applications extend beyond diabetes management:
Chemistry: It serves as a model compound for studying sulfonylureas and their reactivity.
Biology: Researchers investigate its effects on insulin secretion and glucose metabolism.
Medicine: Glimepiride is widely prescribed for type 2 diabetes patients.
Industry: It plays a crucial role in pharmaceutical formulations.
Mechanism of Action
Glimepiride stimulates insulin release by binding to ATP-sensitive potassium channels on pancreatic beta cells. This leads to membrane depolarization, calcium influx, and insulin secretion.
Comparison with Similar Compounds
Glimepiride stands out due to its potency, longer duration of action, and favorable pharmacokinetics. Similar compounds include other sulfonylureas like glibenclamide (glyburide) and glipizide.
Properties
Molecular Formula |
C27H33N3O4S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl 4-[[4-[2-(N,3-diethylanilino)-2-oxoethyl]thieno[3,2-b]pyrrole-5-carbonyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H33N3O4S/c1-4-18-7-6-8-21(15-18)29(5-2)25(31)17-30-22-13-14-35-24(22)16-23(30)26(32)28-20-11-9-19(10-12-20)27(33)34-3/h6-8,13-16,19-20H,4-5,9-12,17H2,1-3H3,(H,28,32) |
InChI Key |
NVGBNVFQDQGXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC)C(=O)CN2C3=C(C=C2C(=O)NC4CCC(CC4)C(=O)OC)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


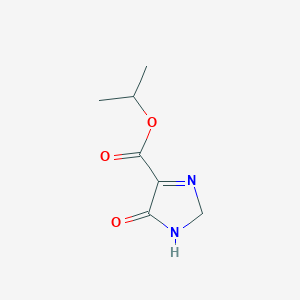
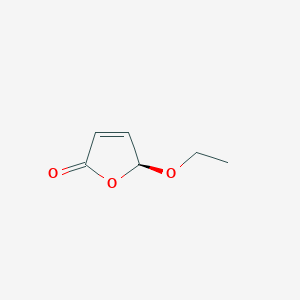

![tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
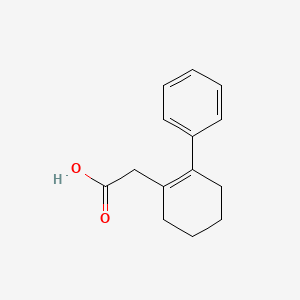
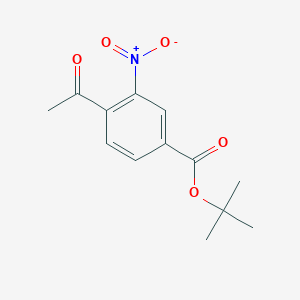
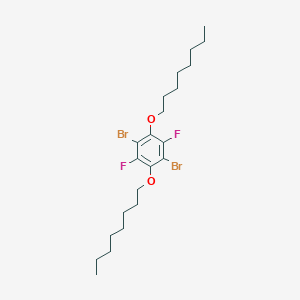
![6-Nitro-1H-benzo[D]imidazol-1-amine](/img/structure/B12833137.png)
![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
